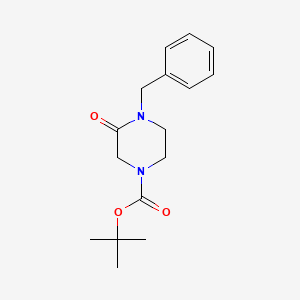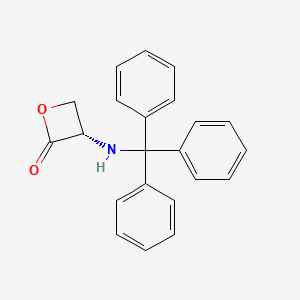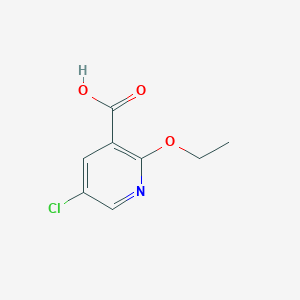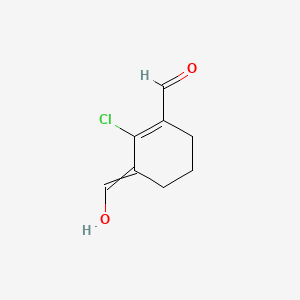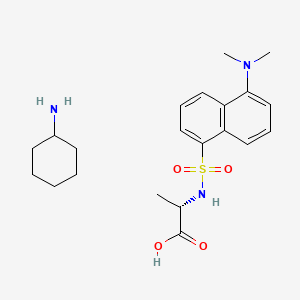
Dansyl-L-alanine cyclohexylammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dansyl-L-alanine cyclohexylammonium salt is a compound that features an alanine amino acid conjugated to the fluorophore 5-(dimethylamino)naphthalene-1-sulfonyl (dansyl). This compound is particularly notable for its use as a fluorescent marker or probe in various biochemical applications .
Mechanism of Action
Target of Action
Dansyl-L-alanine cyclohexylammonium salt, also known as Cyclohexanamine (S)-2-(5-(dimethylamino)naphthalene-1-sulfonamido)propanoate, is primarily targeted at proteins . The compound has been incorporated into expressed proteins by use of a mutated aminoacyl-tRNA synthetase specific for Dansylalanine .
Mode of Action
This compound interacts with its protein targets by being incorporated into them . This is achieved through the use of a mutated aminoacyl-tRNA synthetase that is specific for Dansylalanine . The compound contains an N-terminal fluorophore (dansyl) which makes it useful as a fluorescent marker or probe .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in protein expression . By incorporating itself into proteins, the compound can affect the function and structure of these proteins .
Pharmacokinetics
Given its incorporation into proteins, it is likely that the compound’s bioavailability is influenced by factors such as protein turnover and degradation .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in its role as a fluorescent marker or probe . By incorporating itself into proteins, the compound allows for the visualization and study of these proteins .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH and temperature could potentially affect the compound’s fluorescence properties . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dansyl-L-alanine cyclohexylammonium salt typically involves the conjugation of L-alanine with dansyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine to facilitate the nucleophilic substitution reaction. The product is then purified through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), to confirm its purity and suitability for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Dansyl-L-alanine cyclohexylammonium salt can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although this is not a common reaction for its typical applications.
Reduction: Reduction reactions are also possible but less common.
Substitution: The most relevant reactions involve nucleophilic substitution, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Bases like triethylamine or pyridine are commonly used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions typically yield derivatives of the original compound with modified functional groups .
Scientific Research Applications
Dansyl-L-alanine cyclohexylammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Biology: Incorporated into proteins to study protein folding, dynamics, and interactions using fluorescence spectroscopy.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and quantify biomolecules.
Industry: Employed in the development of biosensors and other analytical tools
Comparison with Similar Compounds
Similar Compounds
Dansyl chloride: Another fluorescent compound used for labeling amino acids and peptides.
Dansyl-β-alanine cyclohexylammonium salt: Similar in structure but with β-alanine instead of L-alanine.
Fluorescamine: A different fluorescent compound used for detecting primary amines.
Uniqueness
Dansyl-L-alanine cyclohexylammonium salt is unique due to its specific conjugation of L-alanine with the dansyl group, making it particularly suitable for incorporation into proteins. This specificity allows for more precise and targeted applications in biochemical research compared to other fluorescent compounds .
Properties
CAS No. |
53332-27-7 |
|---|---|
Molecular Formula |
C21H31N3O4S |
Molecular Weight |
421.6 g/mol |
IUPAC Name |
cyclohexylazanium;(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoate |
InChI |
InChI=1S/C15H18N2O4S.C6H13N/c1-10(15(18)19)16-22(20,21)14-9-5-6-11-12(14)7-4-8-13(11)17(2)3;7-6-4-2-1-3-5-6/h4-10,16H,1-3H3,(H,18,19);6H,1-5,7H2/t10-;/m0./s1 |
InChI Key |
CZUBQNQWSOLSJH-PPHPATTJSA-N |
SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCC(CC1)N |
Isomeric SMILES |
C[C@@H](C(=O)[O-])NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCC(CC1)[NH3+] |
Canonical SMILES |
CC(C(=O)[O-])NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCC(CC1)[NH3+] |
Key on ui other cas no. |
53332-27-7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




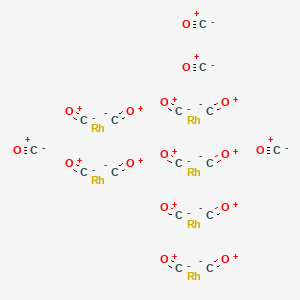
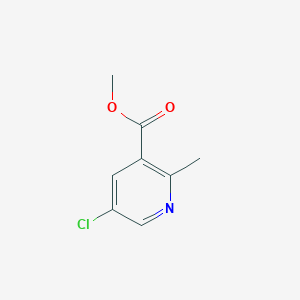
![ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate](/img/structure/B1588564.png)

![Tris[2-(methylamino)ethyl]amine](/img/structure/B1588566.png)
